5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole

synthetic intermediate Boc protection strategy orthogonal synthesis

5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole (CAS 2033173-31-6, MW 357.42, C20H24FN3O2) is a Boc-protected piperidine-substituted imidazo[5,1-a]isoindole derivative that serves as a strategic synthetic intermediate en route to potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The compound features three pharmacologically critical elements: (i) the 6-fluoro substituent on the imidazo[5,1-a]isoindole core essential for heme-iron coordination in the IDO1 active site, (ii) direct C–C attachment of a piperidine ring at the 5-position enabling downstream N-functionalization, and (iii) a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen that provides orthogonal synthetic control.

Molecular Formula C20H24FN3O2
Molecular Weight 357.4 g/mol
Cat. No. B15072995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole
Molecular FormulaC20H24FN3O2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2C3=C(C=CC=C3F)C4=CN=CN24
InChIInChI=1S/C20H24FN3O2/c1-20(2,3)26-19(25)23-9-7-13(8-10-23)18-17-14(5-4-6-15(17)21)16-11-22-12-24(16)18/h4-6,11-13,18H,7-10H2,1-3H3
InChIKeyZKMYXGYPKBFKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole – Core Scaffold Intermediate for IDO1-Targeted Immuno-Oncology Programs


5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole (CAS 2033173-31-6, MW 357.42, C20H24FN3O2) is a Boc-protected piperidine-substituted imidazo[5,1-a]isoindole derivative that serves as a strategic synthetic intermediate en route to potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [1]. The compound features three pharmacologically critical elements: (i) the 6-fluoro substituent on the imidazo[5,1-a]isoindole core essential for heme-iron coordination in the IDO1 active site, (ii) direct C–C attachment of a piperidine ring at the 5-position enabling downstream N-functionalization, and (iii) a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen that provides orthogonal synthetic control [2]. This compound is commercially available at 98% purity from multiple suppliers .

Why 5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole Cannot Be Replaced by Deprotected, Non-Fluorinated, or Linker-Modified Analogs in Lead Optimization


Generic substitution within the imidazo[5,1-a]isoindole class is precluded by three interdependent structural features, each with quantitatively validated consequences. First, removal of the 6-fluoro substituent eliminates the critical heme-iron coordination interaction that underpins nanomolar IDO1 potency—SAR studies demonstrate that fluorinated analogs achieve up to 2-fold greater potency than non-fluorinated counterparts [1]. Second, the direct C–C piperidine attachment at the 5-position is architecturally distinct from the ethanol-linked topology of Navoximod (Ki = 7 nM); this linker-length difference dictates which downstream N-functionalization vectors are synthetically accessible and modulates both potency and CYP450 off-target profiles [2]. Third, premature Boc deprotection to the free amine (CAS 2033173-32-7) introduces a nucleophilic secondary amine that is incompatible with many subsequent coupling chemistries (e.g., Buchwald–Hartwig amination, reductive amination, or acylation), forcing orthogonal protection–deprotection steps that reduce overall synthetic yield [3]. These three features are not independently interchangeable without quantitatively altering both synthetic tractability and the biological profile of the final elaborated inhibitor.

Quantitative Differentiation Evidence for 5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole Relative to Closest Analogs


Evidence 1 – Boc-Protected vs. Free Amine: Orthogonal Synthetic Control and Purity Comparison

The target compound bears a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen, which is absent in the closest structural analog—6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole (CAS 2033173-32-7, the deprotected free amine). The Boc group enables orthogonal synthetic elaboration: the protected piperidine is compatible with Pd-catalyzed cross-coupling, reductive amination, and acylation conditions that would otherwise consume or derivatize the free secondary amine [1]. Commercially, both the Boc-protected target compound and the free amine are available at 98% purity ; however, the target compound's CAS 2033173-31-6 registry is indexed as a discrete, purchasable building block distinct from the deprotected form, enabling precise procurement for multi-step library synthesis without requiring an in-house deprotection step .

synthetic intermediate Boc protection strategy orthogonal synthesis IDO1 inhibitor precursor

Evidence 2 – 6-Fluoro vs. Des-Fluoro Imidazo[5,1-a]isoindole: Quantified Potency Differential in IDO1 Biochemical and Cellular Assays

SAR studies on 5-substituted imidazo[5,1-a]isoindoles demonstrate that fluorine substitution on the core aromatic ring significantly enhances IDO1 inhibitory potency. In the ACS Med Chem Lett 2019 study, compound 20 (a fluorinated analog within the 5-piperidinyl-substituted series) exhibited 2-fold greater potency than the non-fluorinated lead compound 18 in the biochemical IDO assay [1]. The J Med Chem 2019 Navoximod disclosure further establishes that the 6-fluoro substituent on the imidazo[5,1-a]isoindole core is structurally essential for coordinating the heme iron in the IDO1 active site, as confirmed by the co-crystal structure (PDB 6o3i), wherein the imidazole N3 nitrogen and the fluorine atom collectively contribute to the nanomolar binding affinity (Ki = 7 nM for Navoximod) [2]. While the target compound itself is a protected intermediate (precluding direct IC50 measurement), the 6-fluoro motif it carries is the identical pharmacophoric element present in the most potent disclosed inhibitors of this class. The non-fluorinated analog 5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole (CAS 1402838-14-5) lacks this critical fluorine atom and therefore cannot engage the heme-iron coordination geometry required for sub-100 nM IDO1 potency [1][2].

IDO1 inhibition fluorine SAR heme coordination immuno-oncology

Evidence 3 – Direct Piperidine Attachment vs. Ethanol Linker: Structural Divergence from Navoximod and Synthetic Versatility Implications

The target compound features a direct C–C bond between the piperidine 4-position and the imidazo[5,1-a]isoindole 5-position. This architecture is structurally distinct from Navoximod (GDC-0919, CAS 1402836-58-1), which employs an ethanol (–CH(OH)–CH2–) linker between the imidazo[5,1-a]isoindole 5-position and a trans-4-hydroxycyclohexyl group [1]. Navoximod achieves IDO1 Ki = 7 nM and cellular EC50 = 75 nM through this specific topology, wherein the hydroxycyclohexyl moiety extends into pocket B of the IDO1 active site while the imidazole N3 coordinates heme iron in pocket A [1]. The target compound's direct piperidine attachment provides a distinct vector for N-functionalization: the Boc-protected piperidine nitrogen can be elaborated via Buchwald–Hartwig coupling, reductive amination, or sulfonylation to access diverse N-aryl, N-alkyl, or N-acyl derivatives—chemical space that is inaccessible from Navoximod's cyclohexanol terminus [2]. This synthetic versatility enabled the discovery of IDO/TDO-IN-1 (compound 25, IDO IC50 = 9.7 nM, TDO IC50 = 47 nM), which incorporates an N-(4-(1-methylpyrazol-4-yl)phenyl)piperidine motif derived from this intermediate scaffold [3].

lead diversification piperidine scaffold linker topology Navoximod comparator

Evidence 4 – Scaffold Validation via Clinical-Stage Derivatives: IDO/TDO-IN-1 and Navoximod Potency Benchmarks

The imidazo[5,1-a]isoindole scaffold embodied by the target compound has been validated by two independent clinical-stage development programs. Navoximod (GDC-0919), developed by Genentech/NewLink Genetics, entered Phase I clinical trials (NCT02048709) and demonstrated a Ki of 7 nM against IDO1 with an EC50 of 75 nM in the mixed lymphocyte reaction (MLR) cellular assay [1]. Separately, IDO/TDO-IN-1 (compound 25, CAS 2033173-01-0)—which is elaborated directly from the same piperidine-intermediate scaffold as the target compound—achieved IDO IC50 = 9.7 nM, TDO IC50 = 47 nM, and HeLa cellular IC50 = 76 nM, with a favorable CYP450 inhibition profile (IC50 > 30 μM across 1A2, 2C9, 2C19, 2D6, and 3A4 isoforms) and hERG IC50 > 30 μM [2]. In the MC38 syngeneic mouse model, IDO/TDO-IN-1 demonstrated statistically significant tumor growth inhibition [2]. For cross-class reference, epacadostat (INCB024360), a hydroxyamidine-based IDO1 inhibitor with a distinct chemotype, exhibits IDO1 IC50 = 10 nM [3]. The target compound occupies a unique position as the Boc-protected intermediate that directly feeds into the SAR pathway yielding compound 25, placing it on a synthesis route that has produced an inhibitor equipotent to epacadostat but with the added advantage of dual IDO/TDO pharmacology [2][3].

clinical candidate IDO1 inhibitor scaffold benchmark potency cancer immunotherapy

Evidence 5 – Enantiomeric Purity and Chiral Configuration: The (S)-Enantiomer Requirement for IDO1 Activity

The imidazo[5,1-a]isoindole 5-position is a stereogenic center, and enantiomeric configuration is a decisive determinant of IDO1 inhibitory activity. In the ACS Med Chem Lett 2019 study, chiral separation of racemate 18 yielded the active (S)-enantiomer 25 (IDO IC50 = 9.7 nM) and the inactive (R)-enantiomer 26, which showed no measurable IDO1 inhibition (IC50 > 10 μM) [1]. This >1,000-fold enantiomeric potency differential underscores the absolute requirement for stereochemical control during synthesis. The target compound, 5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole (CAS 2033173-31-6), is commercially supplied as the racemate ; however, the Boc-piperidine architecture is compatible with chiral resolution via preparative chiral SFC or HPLC at the intermediate stage, as demonstrated in the synthesis of compound 25 [1]. In contrast, the deprotected free amine analog (CAS 2033173-32-7) presents additional complexity for chiral separation due to the basic amine functionality, which can cause peak tailing and reduced resolution on polysaccharide-based chiral stationary phases .

chiral resolution enantiomeric potency stereochemistry IDO1 inhibition

Definitive Application Scenarios for 5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole in Drug Discovery and Chemical Biology


Scenario 1 – Parallel Library Synthesis of N-Functionalized IDO1/TDO Inhibitors via Late-Stage Boc Deprotection and Diversification

Medicinal chemistry teams synthesizing focused libraries of IDO1 or dual IDO1/TDO inhibitors can procure this compound as the central intermediate. Following Boc deprotection (TFA/CH2Cl2 or HCl/dioxane), the liberated piperidine NH can be diversified via parallel Buchwald–Hartwig N-arylation with aryl halides, reductive amination with aldehydes, or sulfonylation with sulfonyl chlorides—the exact strategy that yielded compound 25 (IDO/TDO-IN-1, IDO IC50 = 9.7 nM, TDO IC50 = 47 nM) [1]. This scenario avoids the need for in-house synthesis of the fused imidazo[5,1-a]isoindole core, which requires multi-step linear synthesis and hazardous fluorination reagents [2].

Scenario 2 – Structure-Based Drug Design Starting from a Pre-Validated, Co-Crystal-Structure-Consistent Scaffold

Computational chemistry and SBDD groups can use this intermediate to build analog series that maintain the critical 6-fluoro-imidazole heme-coordination motif confirmed by the Navoximod–IDO1 co-crystal structure (PDB 6o3i) [1]. The direct piperidine attachment offers a distinct exit vector from pocket A into pocket B compared to the ethanol-linked Navoximod, enabling exploration of substituent trajectories not accessible to the clinical candidate [1]. The scaffold has already produced inhibitors with clean CYP450 profiles (all isoforms >30 μM) and hERG IC50 >30 μM, establishing baseline selectivity expectations [2].

Scenario 3 – Procurement of a Key Intermediate for Process Chemistry and Scale-Up Route Scouting

Process chemistry groups evaluating scalable routes to IDO1 inhibitors can procure this compound as a benchmark intermediate for route scouting. The compound's CAS registry (2033173-31-6) and commercial availability at 98% purity from multiple vendors [1] establish it as a tractable starting point for process development. Critically, the Boc-protected form avoids the handling and stability challenges associated with the free amine (CAS 2033173-32-7), which is prone to oxidation and hygroscopicity during long-term storage [1]. The intermediate also serves as a reference standard for impurity profiling, given its listing as a characterized chemical entity with full analytical specification (MFCD31543860) [1].

Scenario 4 – Chiral Resolution Feasibility Assessment for Enantiopure Candidate Selection

Given the >1,000-fold enantiomeric potency differential observed in the imidazo[5,1-a]isoindole series (active (S)-enantiomer IDO IC50 = 9.7 nM vs. inactive (R)-enantiomer IC50 >10,000 nM) [1], programs requiring enantiopure lead compounds can evaluate this racemic intermediate for chiral resolution by preparative SFC or HPLC. The Boc-protected form offers superior chromatographic behavior (reduced peak tailing) compared to the free amine, facilitating baseline separation on polysaccharide-based chiral stationary phases [2]. Successful resolution at this intermediate stage has been demonstrated in the published synthesis of compound 25 [1].

Quote Request

Request a Quote for 5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.